Dimyristoylphosphatidylcholine

説明

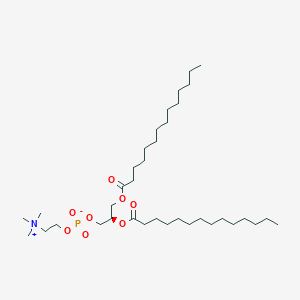

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic phosphatidylcholine with two saturated myristoyl (C14:0) acyl chains. It is widely utilized in membrane biology and drug delivery research due to its well-defined phase behavior and structural stability. DMPC has a phase transition temperature ($T_m$) of approximately 23–24°C, making it suitable for studying lipid bilayers under physiologically relevant conditions .

DMPC is extensively employed in:

- Liposome and nanodisc formulations for drug delivery, particularly to enhance the stability and bioavailability of hydrophobic therapeutics like Carmofur .

- Model membrane systems to investigate lipid-protein interactions, membrane mechanics, and the effects of surfactants (e.g., β-aescin) on bilayer integrity .

- Biophysical studies using techniques such as solid-state NMR and fluorescence spectroscopy to analyze membrane dynamics and phase transitions .

特性

IUPAC Name |

[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860227 | |

| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS], Solid | |

| Record name | Dimyristoyl lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PC(14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18194-24-6 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimyristoyl lecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QK2NZ2T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Reaction Mechanism and Conditions

In the first step, choline tosylate reacts with myristoyl chloride in chloroform under ambient conditions, using pyridine as a base to neutralize HCl byproducts. The intermediate product, 1,2-dimyristoyl-sn-glycerol-3-phosphate, undergoes phosphorylation with phosphorus oxychloride. The final step involves quaternization with trimethylamine to yield DMPC.

Key Reaction Parameters

Limitations

This method, while historically significant, faces challenges in scalability due to low yields and laborious purification steps requiring column chromatography.

Silica Gel-Mediated Synthesis and Purification

A modern, cost-effective approach developed by Fujiwara et al. (2024) replaces column chromatography with silica gel-mediated synthesis and sequential crystallization.

Synthesis Protocol

-

Silica-GPC Complex Formation : GPC is adsorbed onto silica gel to enhance reactivity by

化学反応の分析

反応の種類: ジミリストイルレシチンは、酸化、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: ジミリストイルレシチンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、穏和な条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、水酸化物イオンやアミンなどの求核剤を伴うことが多く、これらの求核剤はホスホコリンヘッド基を他の官能基に置き換えることができます。

主な生成物: これらの反応から生成される主な生成物には、ジミリストイルレシチンの酸化または還元された誘導体、および修飾されたヘッド基を持つ置換されたリン脂質が含まれます .

科学的研究の応用

Food Science Applications

DMPC has emerged as a promising emulsifier in the food industry. Recent studies have demonstrated its ability to stabilize emulsions, which is crucial for the delivery of bioactive compounds in food products.

- Emulsifying Performance : A study conducted by Kim et al. (2024) revealed that high-purity DMPC synthesized through an economical method exhibited superior emulsifying properties compared to other phospholipids. The emulsions stabilized by DMPC showed smaller particle size distributions and enhanced stability over six months, making it suitable for long-term storage of food products .

| Emulsion Type | Stability | Particle Size Distribution | Storage Duration |

|---|---|---|---|

| Soy PC | Moderate | Larger | 2 weeks |

| Soy PC + DMPC | High | Smaller | 6 months |

| DMPC | Very High | Smallest | 6 months |

Drug Delivery Systems

DMPC's role in drug delivery systems is particularly noteworthy due to its ability to enhance the bioavailability of therapeutic agents.

- Nanoparticle Coating : DMPC has been used to modify superparamagnetic iron oxide nanoparticles (SPIONs), significantly improving their distribution and uptake in neuronal cells. A study by Zhang et al. (2021) demonstrated that DMPC-coated SPIONs exhibited faster transport within brain tissues compared to uncoated nanoparticles, suggesting potential applications in neurotherapy .

| Nanoparticle Type | Uptake Efficiency | Transport Speed |

|---|---|---|

| PVP-SPIONs | Low | Standard |

| DMPC/PVP-SPIONs | High | Faster |

Biochemical Research

In biochemical research, DMPC serves as a model lipid for studying membrane dynamics and interactions with peptides.

- Antimicrobial Peptide Interactions : Research has shown that antimicrobial peptides exhibit specific interactions with DMPC bilayers. A comparative study indicated that both L- and D-phenylseptin peptides bind effectively to DMPC membranes, influencing their structural dynamics and potentially enhancing antimicrobial activity .

| Peptide Type | Binding Affinity (M^-1) | Effect on Membrane Dynamics |

|---|---|---|

| L-Phenylseptin | Moderate changes | |

| D-Phenylseptin | Slightly stronger changes |

Case Study 1: Emulsification in Food Products

A comprehensive study assessed the performance of DMPC as an emulsifier in various food matrices. Results indicated that DMPC not only improved emulsion stability but also enhanced the sensory attributes of the final product, making it a viable option for commercial applications .

Case Study 2: Neurotherapeutic Applications

In vivo studies involving DMPC-modified SPIONs highlighted their effectiveness in targeting specific brain regions for drug delivery. The results showed significant improvements in the localization of therapeutic agents within neuronal tissues, paving the way for innovative treatments for neurological disorders .

作用機序

ジミリストイルレシチンは、生物学的膜の構造を模倣した脂質二重層とリポソームを形成することでその効果を発揮します。分子の両親媒性により、疎水性ミリスチン酸鎖が内側を向き、親水性ホスホコリンヘッド基が外側を向いた二重層に自己集合することができます。この配置により、親水性および疎水性物質をカプセル化できるバリアが形成され、これらの物質の輸送と送達が促進されます。 関与する分子標的と経路には、膜タンパク質との相互作用や、膜の流動性と透過性の調節などがあります .

類似の化合物:

ジパルミトイルレシチン: ジミリストイルレシチンに似ていますが、ミリスチン酸鎖ではなくパルミチン酸鎖を持っています。

ジオレオイルレシチン: オレイン酸鎖を含み、不飽和性を導入し、膜の流動性に影響を与えます。

ジステアロイルレシチン: ステアリン酸鎖で構成されており、ジミリストイルレシチンとは異なる物理的特性を示します。

独自性: ジミリストイルレシチンは、特定の脂肪酸組成のために独特です。これは、その相転移温度と膜の特性に影響を与えます。 これは、明確で再現可能なモデル膜系を必要とする研究に特に役立ちます .

類似化合物との比較

Key Findings:

Chain Length and Saturation :

- Saturated lipids (DMPC, DPPC) exhibit higher $Tm$ due to tighter acyl chain packing. DMPC’s intermediate $Tm$ allows for phase transitions near physiological temperatures, unlike DLPC (too low) or DPPC (too high) .

- Unsaturated lipids (DOPC, DPalmitoleoyl-PC) have lower $T_m$ and increased membrane fluidity, favoring protein insertion and lateral diffusion .

Membrane Thickness :

- DMPC bilayers are ~40–45 Å thick. In contrast, DOPC bilayers are thinner (~37 Å) due to cis double bonds introducing kinks .

Stability and Leakage: Mixed membranes containing DMPC with monopolar lipids (e.g., archaeal lipids) show reduced 5-carboxyfluorescein leakage compared to shorter (C12) or longer (C22) acyl chain lipids .

Drug Delivery Efficiency:

- DMPC-based liposomes significantly enhance the stability and cytotoxic efficacy of Carmofur, a 5-fluorouracil derivative, compared to free drug formulations. This is attributed to DMPC’s ability to maintain drug encapsulation and resist enzymatic degradation .

- In contrast, DOTAP:DMPC cationic emulsions exhibit lower cytotoxicity while retaining DNA complexation efficiency, making them superior to pure DOTAP systems for gene delivery .

Membrane Interactions:

- DMPC bilayers undergo distinct structural changes when interacting with β-aescin, forming hybrid membranes with altered mechanical properties. This interaction is less pronounced in unsaturated lipids like DOPC due to their inherent fluidity .

- Antimicrobial peptides (e.g., aurein) exhibit stronger binding to DMPC:DMPS (1,2-dimyristoyl-sn-glycero-3-phosphoserine) mixtures than to pure DOPC, highlighting DMPC’s role in mimicking bacterial membrane charge .

Thermal Behavior:

- DMPC’s phase transition is sharp and reversible, making it ideal for studying lipid domain formation. Polyols like sorbitol reduce DMPC monolayer rigidity, a property exploited in stabilizing lipid-based formulations .

生物活性

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic phospholipid that plays a significant role in biological and pharmaceutical applications, particularly in drug delivery systems and membrane studies. This article explores the biological activity of DMPC, highlighting its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C36H72NO8P

- Molecular Weight : 677.932 g/mol

- Melting Point : 130°C to 139°C

- Boiling Point : >300°C

DMPC is characterized by its zwitterionic nature, which contributes to its compatibility with biological membranes. Its structure allows for the formation of liposomes, which are utilized in various biomedical applications.

DMPC exhibits several biological activities through various mechanisms:

- Membrane Interaction : DMPC integrates into lipid bilayers, influencing membrane fluidity and stability. It has been shown to interact selectively with proteins at membrane surfaces, affecting protein-lipid interactions crucial for cellular signaling and function .

- Drug Delivery : DMPC is often used to formulate liposomes that encapsulate therapeutic agents. These liposomes enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy. For example, curcumin-loaded liposomes containing DMPC have demonstrated enhanced anticancer efficacy by improving drug solubility and stability .

- Nanoparticle Adhesion : Research indicates that DMPC enhances the adhesion of nanoparticles to cell membranes, facilitating their uptake in neuronal cells. A study involving superparamagnetic iron oxide nanoparticles (SPIONs) modified with DMPC showed improved distribution in rat brain tissues compared to unmodified SPIONs .

1. Protein-Lipid Interaction Study

In a study examining the interaction between basic proteins and lipid bilayers composed of DMPC, it was found that while basic proteins bound to DMPC bilayers without significant perturbation of the lipid head groups, they induced notable changes in negatively charged phospholipids like dimyristoyl-sn-glycero-3-phospho-rac-glycerol (DMPG). This highlights the selective interaction of DMPC with proteins and its role in maintaining membrane integrity .

2. Anticancer Applications

A study evaluated the antiproliferative effects of DMPC in combination with Carmofur on various tumor cell lines. The results indicated that DMPC significantly enhanced Carmofur's ability to inhibit tumor cell growth, suggesting its potential as an adjuvant in cancer therapy .

3. Liposomal Drug Delivery

DMPC has been utilized in formulating liposomes for targeted drug delivery systems. In one investigation, curcumin-loaded DMPC liposomes were shown to increase the therapeutic efficacy against resistant cancer cell lines by promoting apoptosis and reducing toxicity compared to free curcumin .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 677.932 g/mol |

| Melting Point | 130°C - 139°C |

| Role in Drug Delivery | Enhances bioavailability |

| Interaction with Proteins | Selective binding |

| Anticancer Activity | Increases efficacy of Carmofur |

Q & A

Q. What are the optimal storage conditions for DMPC to maintain stability in lipid bilayer studies?

DMPC should be stored at -20°C in airtight, moisture-proof containers to prevent hydrolysis and oxidation. Pre-dissolved solutions in organic solvents (e.g., chloroform) can be stored at -20°C for up to 1 month, but fresh preparation is recommended for critical experiments. Prior to use, equilibrate the compound to room temperature for ≥1 hour to avoid condensation .

Q. What is the standard protocol for preparing DMPC liposomes or lipid bilayers?

Dissolution : Suspend DMPC in chloroform/methanol (2:1 v/v) to ensure complete solubilization.

Thin-film formation : Evaporate solvents under nitrogen gas or vacuum to create a lipid film.

Hydration : Rehydrate the film with buffer (e.g., PBS, pH 7.4) at temperatures above its phase transition temperature (~23–24°C).

Vesicle sizing : Use extrusion through polycarbonate membranes (e.g., 100 nm pores) or sonication to achieve uniform unilamellar vesicles .

Q. How can researchers verify the purity of synthesized DMPC?

- HPLC : Use reverse-phase chromatography with evaporative light scattering detection (ELSD) to assess purity (≥98% is typical for research-grade DMPC).

- Mass spectrometry : Confirm molecular weight (677.94 g/mol) and structural integrity via ESI-MS .

Advanced Research Questions

Q. How does DMPC enhance nanoparticle adhesion to neuronal membranes in drug delivery systems?

DMPC-coated nanoparticles (e.g., SPIONs) mimic endogenous phospholipid membranes, promoting adhesion through structural similarity. Methodological steps :

Surface modification : Co-incubate nanoparticles (e.g., PVP-SPIONs) with DMPC in a lipid-to-particle ratio of 1:10 (w/w).

In vitro validation : Co-culture with PC-12 cells and track intracellular distribution via TEM or fluorescence labeling.

In vivo testing : Stereotaxic injection into rat substantia nigra; analyze tissue sections at 24 hours and 7 days post-injection using Prussian blue staining or MRI .

Q. What experimental approaches resolve contradictions in DMPC’s reported toxicological effects?

Contradictions arise from varying exposure durations and concentrations. Strategies :

- Acute vs. chronic exposure models : Compare cell viability (MTT assay) in PC-12 cells after 24-hour vs. 7-day exposure.

- Dose-response curves : Use concentrations ranging from 0.1–100 µM to identify thresholds for cytotoxicity.

- In vivo safety profiling : Monitor SD rats for ocular/respiratory irritation and systemic toxicity post-intranasal or intravenous administration .

Q. How can DMPC’s phase transition behavior be leveraged in temperature-sensitive drug delivery?

DMPC bilayers undergo a gel-to-liquid crystalline phase transition near 24°C. Experimental design :

DSC analysis : Measure transition enthalpy (ΔH) and temperature (Tₘ) under varying conditions (e.g., pH, ionic strength).

Drug release kinetics : Load hydrophobic drugs (e.g., Carmofur) into DMPC liposomes and quantify release rates at temperatures above/below Tₘ using UV-Vis spectroscopy.

In vivo testing : Apply thermosensitive DMPC formulations to tumor xenografts with localized hyperthermia .

Q. What purification methods are effective for synthetic DMPC with acyl chain heterogeneity?

- Crystallization : For saturated acyl chains (e.g., myristoyl), use acetone at -7°C to precipitate pure DMPC.

- Column chromatography : Employ alumina or silica columns with chloroform/methanol gradients to separate unsaturated analogs or byproducts .

Key Physicochemical Properties of DMPC

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₇₂NO₈P | |

| Phase Transition Temp. | ~23–24°C | |

| Solubility | Chloroform, methanol; insoluble in H₂O | |

| Critical Micelle Conc. | Not applicable (forms bilayers) |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。